5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
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Overview
Description
5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a piperidine ring and a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluoropyridine Moiety: The fluoropyridine group is introduced via a nucleophilic substitution reaction, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction involving appropriate amines and carbonyl compounds.
Final Coupling: The final step involves coupling the piperidine and pyrimidine rings through a nucleophilic substitution reaction, often using a base such as potassium carbonate (K2CO3) in an appropriate solvent
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and other advanced techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidines.
Substitution: The compound can undergo various substitution reactions, particularly at the chloro and fluoro positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines and thiols, often in the presence of a base such as potassium carbonate (K2CO3)
Major Products
The major products of these reactions depend on the specific conditions used but can include N-oxides, dihydropyrimidines, and various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting G-protein-coupled receptors (GPCRs) and other important biological targets.
Biological Research: The compound can be used as a tool compound for studying various biological processes, particularly those involving GPCRs and other important molecular targets.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as GPCRs. The compound can bind to these receptors and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular receptor and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound is similar in structure and has been studied for its potential as an antidiabetic agent.
2-chloro-5-fluoropyrimidine: This compound is a key intermediate used in the synthesis of various pyrimidine derivatives.
Uniqueness
The uniqueness of 5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in medicinal chemistry, agrochemicals, and biological research .
Properties
Molecular Formula |
C15H17ClFN5 |
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Molecular Weight |
321.78 g/mol |
IUPAC Name |
5-chloro-N-[1-(5-fluoropyridin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C15H17ClFN5/c1-21(15-19-8-11(16)9-20-15)13-4-6-22(7-5-13)14-3-2-12(17)10-18-14/h2-3,8-10,13H,4-7H2,1H3 |
InChI Key |
CIXVIUOYZJXOHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=C(C=C2)F)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
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